5-Bromo-1-cyclopropyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of a bromine atom and a cyclopropyl group to the indole structure enhances its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 5-Bromo-1-cyclopropyl-1H-indole typically involves the bromination of 1-cyclopropyl-1H-indole. One common method is the electrophilic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-1-cyclopropyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
5-Bromo-1-cyclopropyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Researchers use it to study the biological pathways and molecular targets involved in various diseases.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group enhance its binding affinity and selectivity towards these targets . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-1-cyclopropyl-1H-indole can be compared with other indole derivatives such as:
5-Bromoindole: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-Cyclopropyl-1H-indole: Lacks the bromine atom, which may reduce its potential for substitution reactions.
5-Fluoro-1-cyclopropyl-1H-indole: Substitutes bromine with fluorine, which can significantly alter its chemical and biological properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-1-cyclopropylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQBCVCUMPSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.